1-(5-Bromopyridin-2-yl)-2-[2-(methoxymethyl)-1H-imidazol-1-yl]ethanone
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Overview
Description
1-(5-bromopyridin-2-yl)-2-[2-(methoxymethyl)imidazol-1-yl]ethanone is a synthetic organic compound that features a bromopyridine moiety and an imidazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromopyridin-2-yl)-2-[2-(methoxymethyl)imidazol-1-yl]ethanone typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Imidazole Formation: Formation of the imidazole ring through cyclization reactions.
Coupling Reaction: Coupling the bromopyridine with the imidazole derivative under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromopyridin-2-yl)-2-[2-(methoxymethyl)imidazol-1-yl]ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The imidazole ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyridine and imidazole derivatives.
Medicine: Potential use in drug discovery and development due to its structural features.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-bromopyridin-2-yl)-2-[2-(methoxymethyl)imidazol-1-yl]ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloropyridin-2-yl)-2-[2-(methoxymethyl)imidazol-1-yl]ethanone
- 1-(5-fluoropyridin-2-yl)-2-[2-(methoxymethyl)imidazol-1-yl]ethanone
Uniqueness
1-(5-bromopyridin-2-yl)-2-[2-(methoxymethyl)imidazol-1-yl]ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C12H12BrN3O2 |
---|---|
Molecular Weight |
310.15 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-2-[2-(methoxymethyl)imidazol-1-yl]ethanone |
InChI |
InChI=1S/C12H12BrN3O2/c1-18-8-12-14-4-5-16(12)7-11(17)10-3-2-9(13)6-15-10/h2-6H,7-8H2,1H3 |
InChI Key |
ACOCCDJSJRZXQX-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC=CN1CC(=O)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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